5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-one 5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16010421
InChI: InChI=1S/C6H8N2O2/c1-4-7-2-5(3-9)6(10)8-4/h2,5,9H,3H2,1H3
SMILES:
Molecular Formula: C6H8N2O2
Molecular Weight: 140.14 g/mol

5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-one

CAS No.:

Cat. No.: VC16010421

Molecular Formula: C6H8N2O2

Molecular Weight: 140.14 g/mol

* For research use only. Not for human or veterinary use.

5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-one -

Specification

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
IUPAC Name 5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-one
Standard InChI InChI=1S/C6H8N2O2/c1-4-7-2-5(3-9)6(10)8-4/h2,5,9H,3H2,1H3
Standard InChI Key VWQIVGGLUAMHRO-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=O)C(C=N1)CO

Introduction

Structural and Chemical Identity

The molecular structure of 5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-one consists of a six-membered pyrimidine ring with a ketone group at position 4, a hydroxymethyl (-CH2OH) substituent at position 5, and a methyl (-CH3) group at position 2 (Figure 1). The tautomeric form denoted by "5H" indicates hydrogen occupancy at position 5, stabilizing the keto-enol equilibrium.

Molecular Formula: C6H8N2O2
Molecular Weight: 140.14 g/mol
IUPAC Name: 5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-one

The compound’s structural analogs, such as 5-hydroxymethyl-2’-deoxyuridine and 2-(hydroxymethyl)-5-methyl-1H-pyridin-4-one , share functional group similarities, enabling inferences about reactivity and applications.

Synthetic Methodologies

Oxidation-Reduction Strategy

A prominent route to hydroxymethyl-substituted pyrimidines involves the oxidation of a pre-existing methyl group to a formyl intermediate, followed by reduction to the hydroxymethyl derivative. This method, validated for thymidine derivatives , could be adapted for 5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-one:

  • Oxidation: Treatment of 2-methyl-pyrimidin-4-one with an oxidizing agent (e.g., selenium dioxide) yields 5-formyl-2-methyl-pyrimidin-4-one.

  • Reduction: Subsequent reduction using sodium borohydride (NaBH4) converts the formyl group to hydroxymethyl .

This two-step process offers a 65–80% yield for analogous compounds, with purification achieved via column chromatography .

Radical Bromination and Substitution

An alternative approach involves radical bromination at the methyl group, followed by nucleophilic substitution with hydroxide. For example, thymidine undergoes bromination using N-bromosuccinimide (NBS) under UV light, producing 5-bromomethyl intermediates, which are then hydrolyzed to hydroxymethyl derivatives . Applied to 2-methyl-pyrimidin-4-one, this method could provide a pathway to the target compound.

PropertyValue (Estimated)Source CompoundReference
Melting Point80–85°CL-Pyroglutaminol
Density1.2 ± 0.1 g/cm³(5S)-5-(Hydroxymethyl)pyrrolidin-2-on
SolubilityModerate in polar solvents (water, DMSO)2-(hydroxymethyl)-5-methyl-1H-pyridin-4-one
Boiling Point300–350°C5-Hydroxy-2-methyl-4H-pyran-4-one

The hydroxymethyl group enhances hydrophilicity, favoring solubility in aqueous media, while the methyl group contributes to moderate lipophilicity.

Spectroscopic Characterization

Mass Spectrometry

The electron ionization (EI) mass spectrum of 5-hydroxy-2-methyl-4H-pyran-4-one shows a molecular ion peak at m/z 126.11 (C6H6O3). For 5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-one, the expected molecular ion peak would appear at m/z 140.14, with fragmentation patterns including:

  • Loss of hydroxymethyl (-31 Da): m/z 109

  • Loss of methyl group (-15 Da): m/z 125

Infrared Spectroscopy

The IR spectrum would feature:

  • O-H stretch (hydroxymethyl): 3200–3400 cm⁻¹

  • C=O stretch (pyrimidinone): 1680–1720 cm⁻¹

  • C-N stretches: 1200–1350 cm⁻¹

Applications in Medicinal Chemistry

Nucleoside Analog Development

The hydroxymethyl group in pyrimidine derivatives serves as a key intermediate in synthesizing nucleoside analogs, such as 5-hydroxymethyl-2’-deoxyuridine . These analogs are investigated for their antiviral and anticancer properties, leveraging their ability to incorporate into DNA or RNA strands.

Future Directions

Further research should prioritize:

  • Biological Activity Screening: Evaluating antiviral, antibacterial, and anticancer efficacy.

  • Synthetic Optimization: Developing one-pot methodologies to improve yield and reduce purification steps.

  • Crystallographic Studies: Resolving the crystal structure to elucidate tautomeric preferences and intermolecular interactions.

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